molecular formula C12H18O2 B14064463 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde CAS No. 101128-56-7

5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde

Cat. No.: B14064463
CAS No.: 101128-56-7
M. Wt: 194.27 g/mol
InChI Key: RREOBHRRNCTKTL-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- is a chemical compound with the molecular formula C12H18O2. It is known for its unique structure, which includes a methano bridge and an octahydro-indenecarboxaldehyde core. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,7-Methano-1H-indenecarboxylic acid, octahydro-5-methoxy-.

    Reduction: Formation of 4,7-Methano-1H-indenemethanol, octahydro-5-methoxy-.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-indene, octahydro-: Shares a similar bicyclic structure but lacks the methoxy and aldehyde groups.

    4,7-Methano-1H-indenecarboxylic acid, octahydro-5-methoxy-: An oxidized derivative of the compound.

    4,7-Methano-1H-indenemethanol, octahydro-5-methoxy-: A reduced derivative of the compound.

Uniqueness

4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in research and industrial applications.

Properties

CAS No.

101128-56-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

8-methoxytricyclo[5.2.1.02,6]decane-3-carbaldehyde

InChI

InChI=1S/C12H18O2/c1-14-11-5-8-4-10(11)9-3-2-7(6-13)12(8)9/h6-12H,2-5H2,1H3

InChI Key

RREOBHRRNCTKTL-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1C3C2C(CC3)C=O

Origin of Product

United States

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